molecular formula C13H9ClOS B154602 1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol CAS No. 26905-70-4

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol

Cat. No. B154602
CAS RN: 26905-70-4
M. Wt: 248.73 g/mol
InChI Key: YSYBCKHAFOAQDX-UHFFFAOYSA-N
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Description

The compound "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" is a complex organic molecule that contains a thiophene ring, a chloro substituent, and multiple alkyne groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed intramolecular cyclization or cross-coupling reactions. For instance, the synthesis of "1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one" was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides using a PdCl2/CuI/Ph3P catalytic system . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These compounds often exhibit planarity in their aromatic rings and may have perpendicular orientations between different ring systems. The presence of a thiophene ring and a chloro substituent is common in these molecules, which could imply that "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" may also display similar structural features.

Chemical Reactions Analysis

The reactivity of similar compounds includes photo-reorganization, as seen in the study of "3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones" . This process led to the formation of angular pentacyclic compounds, indicating that the compound may also undergo photochemical reactions leading to complex rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and functional groups. For example, the presence of hydroxyl groups in lignins was analyzed using 31P NMR, which could be relevant for analyzing the hydroxyl group in "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" . Additionally, vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of these molecules . The nonlinear optical properties and molecular electrostatic potential studies suggest that such compounds may have potential applications in materials science, which could extend to the compound under discussion.

Scientific Research Applications

Larvicidal Activity

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol demonstrates potential as a larvicide against Aedes aegypti larvae. This compound, alongside other thiophenes, has been studied for its structure-activity relationships in larvicidal efficacy. It has been observed that larvicidal activities of thiophenes increase with the number of thiophene rings, indicating the significant role of tetrahydro-thiophene moiety in this activity (Nakano et al., 2014).

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. Research on thiophene derivatives from the aerial part of Pluchea indica, which includes this compound, revealed antimicrobial activities of these compounds (Zhang et al., 2008).

Synthesis and Characterization Studies

Several studies focus on the synthesis and characterization of similar thiophene compounds. For example, the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one highlights the broader category of thiophene-based compounds, which includes 1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol (Volkov et al., 2022).

Phototoxic Activities

The compound is also relevant in studies investigating phototoxic activities. Research on new thiophenes from Echinops latifolius demonstrated significant inhibition activities against human cancer cell lines when exposed to ultraviolet light, a property that might be shared by similar thiophene compounds (Wang et al., 2007).

Phytotoxicity and Allelopathy

In the context of phytotoxicity and allelopathy, studies have isolated similar compounds from invasive weed species. These compounds, including polyacetylenes closely related to 1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol, have shown phytotoxic activity against certain seedlings (Quintana et al., 2008).

properties

IUPAC Name

1-chloro-4-(5-penta-1,3-diynylthiophen-2-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c1-2-3-4-5-12-8-9-13(16-12)7-6-11(15)10-14/h8-9,11,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBCKHAFOAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#CC1=CC=C(S1)C#CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415691
Record name 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol

CAS RN

26905-70-4
Record name 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Yaya - 2013 - core.ac.uk
Phytoalexins and phytoanticipins are antimicrobial natural products involved in plant defence pathways against plant pathogens and other stresses. Most cruciferous phytoalexins are …
Number of citations: 2 core.ac.uk

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